

# Adipate(1-) chemical and physical properties

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An In-depth Technical Guide to the Chemical and Physical Properties of Adipate(1-)

#### Introduction

Adipate(1-), also known as hydrogen adipate or 5-carboxypentanoate, is a dicarboxylic acid monoanion. It is the conjugate base of adipic acid, a significant industrial chemical primarily used in the production of nylon.[1][2][3] As a human xenobiotic metabolite, understanding the chemical and physical properties of adipate(1-) and its parent acid is crucial for researchers in drug development and life sciences.[2] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of key processes.

## **Core Chemical and Physical Properties**

The properties of **adipate(1-)** are intrinsically linked to its parent compound, adipic acid. The first deprotonation of adipic acid yields **adipate(1-)**. The quantitative properties are summarized in the tables below.

# Table 1: General and Computed Properties of Adipate(1-)



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> O <sub>4</sub> <sup>-</sup>	PubChem[2]
Molecular Weight	145.13 g/mol	PubChem[2]
IUPAC Name	6-hydroxy-6-oxohexanoate	PubChem[2]
Charge	-1	PubChem[2]
XLogP3	0.7	PubChem[2]

**Table 2: Physical Properties of Adipic Acid (Parent** 

Compound)

Property	Value	Source
Appearance	White crystalline solid	PubChem[1]
Melting Point	152.1 °C	Sigma-Aldrich[4][5]
Boiling Point	337.5 °C at 760 mmHg	PubChem[1]
рКаı	4.41	Wikipedia[6]
pKa <sub>2</sub>	5.41	Wikipedia[6]
Water Solubility	Moderately soluble; increases with temperature	Semantic Scholar[7], ResearchGate[8], solubilityofthings.com[3]
Organic Solvent Solubility	Soluble in alcohols (methanol, ethanol), acetone, and chloroform.[3][7]	Semantic Scholar, solubilityofthings.com

# **Reactivity and Stability**

Adipate and its parent acid are stable under normal conditions.[9] The primary reactivity centers are the carboxylate and carboxylic acid groups.

• Esterification: The carboxylic acid group of **adipate(1-)** can react with alcohols to form esters. This is a fundamental reaction in the synthesis of polyesters and plasticizers like



dimethyl adipate and bis(2-ethylhexyl) adipate (DEHA).[10][11][12]

- Acid-Base Reactions: As a conjugate base, adipate(1-) will react with strong acids. Its parent
  acid, adipic acid, is a dibasic acid that undergoes two deprotonation steps.[6]
- Intramolecular Condensation: At elevated temperatures and in the presence of catalysts like barium hydroxide, adipic acid can undergo ketonization to form cyclopentanone.[6]
- Combustibility: Adipic acid is combustible but incompatible with strong oxidizing agents, acids, and bases.[13]

## **Experimental Protocols**

Accurate determination of chemical and physical properties is fundamental for research and development. Below are detailed methodologies for key experiments.

# Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

- Preparation: Accurately weigh approximately 200 mg (0.200 g) of adipic acid into a 125 mL
   Erlenmeyer flask.[14] Dissolve the sample in a known volume (e.g., 50 mL) of deionized water.
- Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Immerse the pH electrode in the solution.
- Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.5 mL).
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence



points. For a diprotic acid like adipic acid, two inflection points and two half-equivalence points will be observed.

Workflow for pKa determination by titration.

# Protocol 2: Determination of Solubility by Isothermal Method

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

- Preparation: Add an excess amount of solid adipic acid to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a jacketed glass vessel. This ensures a saturated solution with excess solid present.[15]
- Equilibration: Place the container in a constant-temperature bath and agitate the mixture (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
- Sampling: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a filtered syringe to avoid collecting any undissolved solid.
- Analysis: Accurately determine the concentration of adipic acid in the sampled solution using a suitable analytical technique. This could involve:
  - Gravimetric Analysis: Evaporate the solvent from a known volume of the sample and weigh the remaining solid residue.
  - Titration: Titrate a known volume of the sample with a standardized base.
  - Chromatography (HPLC): Analyze the sample to determine the concentration against a calibration curve.
- Calculation: Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Workflow for solubility determination.



#### **Adipic Acid Dissociation Pathway**

Adipic acid ( $H_2A$ ) is a diprotic acid that dissociates in two steps in an aqueous solution. The first dissociation yields **adipate(1-)** ( $HA^-$ ), and the second yields adipate(2-) ( $A^{2-}$ ). The equilibrium for each step is characterized by its acid dissociation constant, pKa.

Dissociation pathway of adipic acid.

### **Spectroscopic Data Interpretation**

While specific spectra for the **adipate(1-)** ion are not readily available, the analysis of adipic acid and its esters provides key structural information.

- Infrared (IR) Spectroscopy: The IR spectrum of adipic acid shows a very broad absorption band in the range of 2500-3300 cm<sup>-1</sup> due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak appears around 1700 cm<sup>-1</sup> corresponding to the C=O (carbonyl) stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The spectrum of adipic acid in a solvent like DMSO-d<sub>6</sub> would show a broad singlet at a high chemical shift (>12 ppm) for the acidic protons of the two -COOH groups. The methylene protons (-CH<sub>2</sub>-) would appear as two multiplets in the upfield region (typically 1.5-2.5 ppm).
  - <sup>13</sup>C NMR: The spectrum would show a peak for the carbonyl carbon around 175 ppm and two distinct peaks for the non-equivalent methylene carbons.
- Mass Spectrometry (MS): Electron ionization mass spectrometry of adipic acid would show a
  molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation
  patterns involve the loss of H<sub>2</sub>O, CO, and COOH groups.

### **Biological Significance**

Adipate(1-) is identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[2] Its presence can arise from the metabolism of various adipate esters. Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are widely used as plasticizers to increase the flexibility of polymers like PVC.[16] These compounds can



leach from food packaging and other consumer products, leading to human exposure.[16][17] While generally considered safer than phthalate plasticizers, the potential for endocrine-disrupting effects of these replacement chemicals is an area of active research.[16]

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